molecular formula C18H13BrClNO2 B1372386 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-15-5

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372386
CAS No.: 1160253-15-5
M. Wt: 390.7 g/mol
InChI Key: BOYXSUWGRWUIGZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves a series of organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, boron reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:

These compounds share similar structures but differ in their substituents, which can affect their chemical properties and applications. The unique ethoxy group in this compound may confer specific reactivity and binding properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYXSUWGRWUIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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